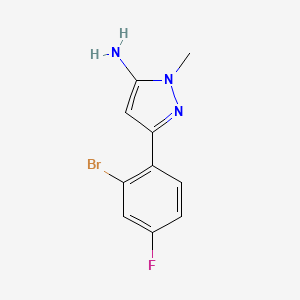![molecular formula C9H18ClNO2 B13552226 1-{1,8-Dioxaspiro[4.5]decan-4-yl}methanamine hydrochloride](/img/structure/B13552226.png)
1-{1,8-Dioxaspiro[4.5]decan-4-yl}methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{1,8-Dioxaspiro[4.5]decan-4-yl}methanamine hydrochloride is a chemical compound with the molecular formula C9H17NO2·HCl. It is known for its unique spirocyclic structure, which consists of a spiro[4.5]decane ring system fused with a dioxane ring. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Vorbereitungsmethoden
The synthesis of 1-{1,8-Dioxaspiro[4.5]decan-4-yl}methanamine hydrochloride typically involves the following steps:
Formation of the Spirocyclic Intermediate: The initial step involves the formation of the spirocyclic intermediate through a cyclization reaction. This can be achieved by reacting a suitable diol with a ketone under acidic conditions to form the spirocyclic dioxane ring.
Introduction of the Methanamine Group: The next step involves the introduction of the methanamine group. This can be done by reacting the spirocyclic intermediate with a suitable amine under basic conditions.
Formation of the Hydrochloride Salt: Finally, the hydrochloride salt is formed by reacting the methanamine derivative with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques .
Analyse Chemischer Reaktionen
1-{1,8-Dioxaspiro[4.5]decan-4-yl}methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the compound to its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the dioxane ring and formation of corresponding diols and amines.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-{1,8-Dioxaspiro[4.5]decan-4-yl}methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of spirocyclic compounds and other complex molecules.
Biology: It is used in biological studies to investigate its potential as a bioactive molecule, including its interactions with enzymes and receptors.
Medicine: The compound is being explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical agents.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-{1,8-Dioxaspiro[4.5]decan-4-yl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-{1,8-Dioxaspiro[4.5]decan-4-yl}methanamine hydrochloride can be compared with other similar compounds, such as:
1-{8,8-Difluoro-2-oxaspiro[4.5]decan-3-yl}methanamine hydrochloride: This compound has a similar spirocyclic structure but contains fluorine atoms, which can affect its chemical properties and biological activity.
{1,7-Dioxaspiro[4.5]decan-2-yl}methanamine: This compound has a similar spirocyclic structure but differs in the position of the dioxane ring, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the methanamine group, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C9H18ClNO2 |
|---|---|
Molekulargewicht |
207.70 g/mol |
IUPAC-Name |
1,8-dioxaspiro[4.5]decan-4-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c10-7-8-1-4-12-9(8)2-5-11-6-3-9;/h8H,1-7,10H2;1H |
InChI-Schlüssel |
ZMZVIVWWERFMMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2(C1CN)CCOCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrrole-3-carboxylicacid](/img/structure/B13552145.png)
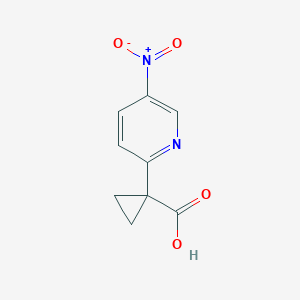
![2-Amino-2-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-ol](/img/structure/B13552155.png)
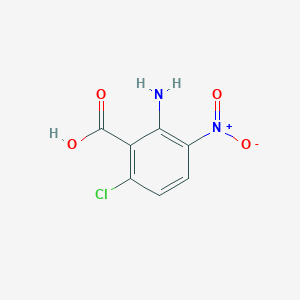
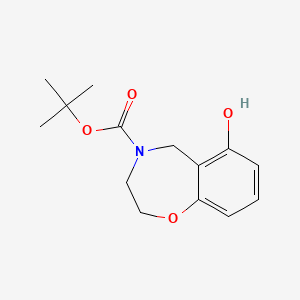
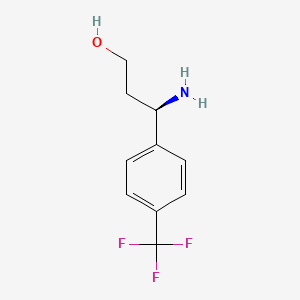

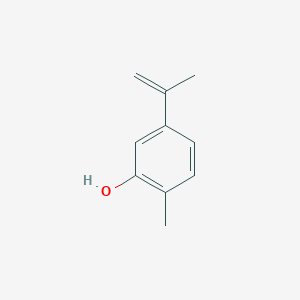
![N-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B13552191.png)
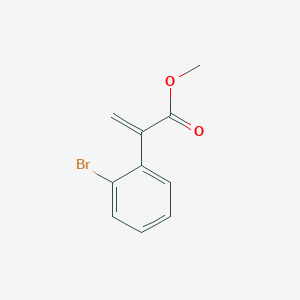
![2-({4-[(Cyclopentyloxy)carbonyl]phenyl}amino)benzoic acid](/img/structure/B13552196.png)
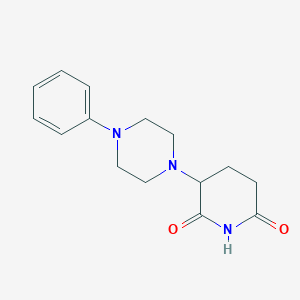
![N-(2-{[(1,4-dimethyl-1H-pyrazol-3-yl)methyl]amino}ethyl)-3-fluoro-4-methylbenzamide hydrochloride](/img/structure/B13552204.png)
